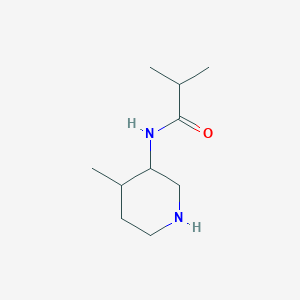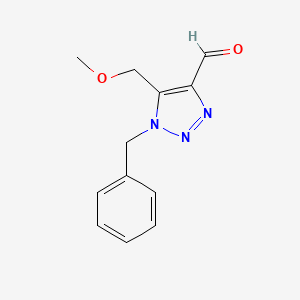![molecular formula C10H17N B15261125 Tricyclo[4.3.1.0,3,8]decan-4-amine](/img/structure/B15261125.png)
Tricyclo[4.3.1.0,3,8]decan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4310,3,8]decan-4-amine is a complex organic compound with a unique tricyclic structure It is characterized by its three-dimensional cage-like configuration, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.3.1.0,3,8]decan-4-amine typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. These reactions help in forming the tricyclic framework of the compound. The synthetic route often starts with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to shape a five-membered ring, ultimately leading to the formation of the this compound structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis in a laboratory setting involves precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.3.1.0,3,8]decan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted tricyclic compounds.
Scientific Research Applications
Tricyclo[4.3.1.0,3,8]decan-4-amine has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Tricyclo[4.3.1.0,3,8]decan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways or alterations in metabolic processes. Detailed studies are required to fully elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Isotwistane: Another tricyclic compound, commonly found in natural products and used in various synthetic applications.
Uniqueness
Tricyclo[4310,3,8]decan-4-amine is unique due to its specific tricyclic framework, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
tricyclo[4.3.1.03,8]decan-4-amine |
InChI |
InChI=1S/C10H17N/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-10H,1-5,11H2 |
InChI Key |
QHBXVCQWOXVNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C3C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6H,7H-Furo[2,3-d]pyridazin-7-one](/img/structure/B15261063.png)





![5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261108.png)

![7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B15261118.png)

![2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B15261141.png)

